Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound with a molecular formula of C23H23ClN2O4S This compound features a quinoline core substituted with a benzenesulfonyl group, a chlorine atom, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of piperidine derivatives and appropriate catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoline ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes. The benzenesulfonyl group may enhance the compound’s ability to inhibit enzymes involved in cell division and growth. Additionally, the piperidine ring can interact with various receptors and ion channels, modulating their activity.
Comparison with Similar Compounds
Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different reactivity and biological activities.
Sulfonylquinolines: Quinoline derivatives with various sulfonyl groups, used in medicinal chemistry for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-30-23(27)16-10-12-26(13-11-16)22-19-14-17(24)8-9-20(19)25-15-21(22)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGODJAZXPXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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